molecular formula C12H14N2O B8353056 N-Benzoyl-N'-(t-butyl)carbodiimide

N-Benzoyl-N'-(t-butyl)carbodiimide

Cat. No.: B8353056
M. Wt: 202.25 g/mol
InChI Key: NAGQLAFKRKUADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzoyl-N'-(t-butyl)carbodiimide is a carbodiimide-based coupling agent characterized by its distinct substituents: a benzoyl group (aromatic, electron-withdrawing) on one nitrogen and a tert-butyl group (bulky, electron-donating) on the adjacent nitrogen. Carbodiimides (-N=C=N-) are widely employed in organic and biochemical synthesis to activate carboxyl groups for forming amides, esters, or other derivatives . The unique steric and electronic properties of this compound differentiate it from other carbodiimides, influencing its solubility, reactivity, and application scope.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C12H14N2O/c1-12(2,3)14-9-13-11(15)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

NAGQLAFKRKUADV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C=NC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Carbodiimide Compounds

1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride (EDC)

  • Structure: Water-soluble due to the hydrochloride salt and dimethylaminopropyl group.
  • Reactivity : Optimized for aqueous environments (e.g., peptide synthesis in buffered solutions). The polar substituents enhance solubility but limit use in organic solvents.
  • Byproducts : Forms water-soluble urea derivatives, simplifying purification .
  • Applications : Preferred in bioconjugation (e.g., antibody labeling, surface immobilization) .

N,N'-Dicyclohexylcarbodiimide (DCC)

  • Structure : Hydrophobic cyclohexyl groups confer organic solvent compatibility.
  • Reactivity : Effective in anhydrous organic synthesis (e.g., peptide coupling in dichloromethane or DMF).
  • Byproducts : Insoluble dicyclohexylurea requires filtration, complicating workflows .
  • Applications : Classic choice for solid-phase peptide synthesis and small-molecule amidation .

N,N'-Di-tert-butylcarbodiimide

  • Structure : Symmetric tert-butyl groups increase steric hindrance.
  • Reactivity : Lower reactivity compared to DCC due to reduced accessibility of the carbodiimide group.
  • Stability : Enhanced thermal stability, suitable for high-temperature reactions .
  • Applications : Specialized in reactions requiring prolonged heating or inert conditions .

N-Methyl-N'-phenylcarbodiimide

  • Structure : Methyl and phenyl substituents balance electronic effects.
  • Reactivity : Moderate activation capability; phenyl’s electron-withdrawing nature slightly enhances reactivity compared to alkyl-substituted analogs.
  • Byproducts : N-Methylurea and N-phenylurea, which are more soluble than DCC’s byproducts.
  • Applications : Used in niche organic syntheses where moderate reactivity and easier purification are prioritized .

Comparative Data Table

Property N-Benzoyl-N'-(t-butyl)carbodiimide EDC DCC N,N'-Di-tert-butylcarbodiimide N-Methyl-N'-phenylcarbodiimide
Solubility Organic solvents Water, polar solvents Organic solvents Organic solvents Organic solvents
Byproduct Solubility Moderate (mixed urea derivatives) High (water-soluble) Low (insoluble) Moderate Moderate
Reactivity High (benzoyl electron withdrawal) Moderate (aqueous-optimized) High (organic-optimized) Low (steric hindrance) Moderate
Typical Applications Organic-phase bioconjugation Bioconjugation in buffers Peptide synthesis High-temperature reactions Niche organic synthesis

Research Findings and Functional Insights

  • Electronic Effects : The benzoyl group enhances electrophilicity, accelerating carboxyl activation in organic media. This contrasts with EDC’s polar substituents, which prioritize aqueous compatibility .
  • Byproduct Management : Unlike DCC, which generates problematic insoluble byproducts, this compound’s urea derivatives are more amenable to chromatographic purification, reducing post-reaction hurdles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.